Cas no 808-71-9 (Benzylpenicillin Diethylaminoethyl Ester Hydroiodide)
Benzylpenicillin Diethylaminoethyl Ester Hydroiodide Chemical and Physical Properties
Names and Identifiers
-
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-, 2-(diethylamino)ethyl ester,hydriodide (1:1), (2S,5R,6R)-
- Benzylpenicillin Diethylaminoethyl Ester Hydroiodide
- benzylpenicillin β-diethylaminoethyl ester hydroiodide
- Penethacillin hydriodide
- PENETHAMATE HYDRIODIDE
- Penicillin G 2-(diethylamino)ethyl ester hydriodide
- (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 2-(diethylamino)ethyl ester hydriodide
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-, 2-(diethylamino)ethyl ester, monohydriodide (8CI)
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 2-(diethylamino)ethyl ester, monohydriodide (9CI)
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2α,5α,6β)]-, 2-(diethylamino)ethyl ester, monohydriodide (ZCI)
- Penicillin G, 2-(diethylamino)ethyl ester, hydriodide (6CI)
- Penicillin, 2-(diethylamino)ethyl ester, hydriodide (7CI)
- Alivin
- Benzylpenicillin β-diethylaminoethyl ester hydriodide
- Bronchocillin
- Bronchopen
- Broncopen
- Deripen
- Diethylaminoethyl ester penicillin hydriodide
- Eficillin
- Ephicillin hydriodide
- Estopen
- Leocillin
- Mamyzin
- Neo-Penil
- Penethacillin
- Penethecillin
- Penicillin G diethylaminoethyl ester hydriodide
- Pulmaxil N
- Pulmo 500
- β-Diethylaminoethyl benzylpenicillinate hydriodide
- GA14AS9QOK
- AKOS030528623
- Q27278988
- Penicillin, 2-(diethylamino)ethyl ester, hydriodide
- 808-71-9
- PENETHAMATE HYDRIODIDE [MI]
- CHEMBL2105292
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)- (2S-(2alpha,5alpha,6beta))-, 2-(diethylamino)ethyl ester, monohydriodide
- Penethamate (hydriodide)
- Diethyl(2-(6-(2-phenylacetamido)penicillanoyloxy)ethyl)ammonium iodide
- PENETHAMATE HYDRIODIDE (MART.)
- ES-2025
- UNII-GA14AS9QOK
- beta-Diethylaminoethyl benzylpenicillinate hydriodide
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-, (2S,5R,6R)-, 2-(diethylamino)ethyl ester, monohydriodide
- HYDROGEN 2-(DIETHYLAMINO)ETHYL (2S,5R,6R)-3,3-DIMETHYL-7-OXO-6-(2-PHENYLACETAMIDO)-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLATE IODIDE
- Neopenil
- Penicillin G, 2-(diethylamino)ethyl ester, hydriodide
- PENETHAMATE HYDRIODIDE [WHO-DD]
- Mamyzin (veterinary)
- XWRCFDRXQPRCCO-FLQNVMKHSA-N
- PENETHAMATE HYDRIODIDE [MART.]
- DIETHYLAMINOETHYL ESTER PENICILLIN G HYDRIODIDE
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-, 2-(diethylamino)ethyl ester, monohydriodide
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-(2S-(2alpha,5alpha,6beta))-, 2-(diethylamino)ethyl ester, monohydriodide
- DTXCID401428487
- Benzylpenicillin beta-diethylaminoethyl ester hydriodide
- 2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide
- Penethamate hydriodide (BAN)
- DTXSID701001537
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-(2S,5R,6R)-, 2-(diethylamino)ethyl ester, monohydriodide
- Mamyzin [veterinary] (TN)
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-(2S,5R,6R)-, 2-(diethylamino)ethyl ester, monohydriodide
- EINECS 212-367-6
- SCHEMBL34137
- 2-Diethylaminoethyl (6R)-6-(2-phenylacetamido)penicillanate hydriodide
-
- Inchi: 1S/C22H31N3O4S.HI/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15;/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26);1H/t17-,18+,20-;/m1./s1
- InChI Key: XWRCFDRXQPRCCO-FLQNVMKHSA-N
- SMILES: C([C@H]1C(C)(C)S[C@@H]2[C@@H](C(N12)=O)NC(=O)CC1C=CC=CC=1)(=O)OCCN(CC)CC.I
Computed Properties
- Exact Mass: 561.11600
- Monoisotopic Mass: 561.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 10
- Complexity: 646
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104A^2
Experimental Properties
- Melting Point: 178-179 ºC
- Boiling Point: 644.1°C at 760 mmHg
- Flash Point: 343.3°C
- PSA: 104.25000
- LogP: 2.98820
Benzylpenicillin Diethylaminoethyl Ester Hydroiodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B288590-100mg |
Benzylpenicillin Diethylaminoethyl Ester Hydroiodide |
808-71-9 | 100mg |
$ 230.00 | 2023-04-18 | ||
| TRC | B288590-1g |
Benzylpenicillin Diethylaminoethyl Ester Hydroiodide |
808-71-9 | 1g |
$ 1774.00 | 2023-04-18 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB32538-0.1g |
Benzylpenicillin Diethylaminoethyl Ester Hydroiodide |
808-71-9 | 97% | 0.1g |
¥1249 | 2023-09-15 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB32538-1g |
Benzylpenicillin Diethylaminoethyl Ester Hydroiodide |
808-71-9 | 97% | 1g |
0.00 | 2022-04-26 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB32538-0.1g |
Benzylpenicillin Diethylaminoethyl Ester Hydroiodide |
808-71-9 | 97% | 0.1g |
1249.00 | 2021-07-09 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB32538-1g |
Benzylpenicillin Diethylaminoethyl Ester Hydroiodide |
808-71-9 | 97% | 1g |
0.00 | 2021-07-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-503515-100mg |
Benzylpenicillin Diethylaminoethyl Ester Hydroiodide, |
808-71-9 | 100mg |
¥2858.00 | 2023-09-05 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB32538-0.1g |
Benzylpenicillin Diethylaminoethyl Ester Hydroiodide |
808-71-9 | 97% | 0.1g |
¥1249 | 2023-09-15 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-503515-100 mg |
Benzylpenicillin Diethylaminoethyl Ester Hydroiodide, |
808-71-9 | 100MG |
¥2,858.00 | 2023-07-11 | ||
| A2B Chem LLC | AC56803-100mg |
3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-1-(4-fluorophenyl)-2-methylprop-2-en-1-one |
808-71-9 | 95+% | 100mg |
$231.00 | 2024-04-19 |
Benzylpenicillin Diethylaminoethyl Ester Hydroiodide Production Method
Production Method 1
1.2 Reagents: Sodium iodide
Benzylpenicillin Diethylaminoethyl Ester Hydroiodide Raw materials
Benzylpenicillin Diethylaminoethyl Ester Hydroiodide Preparation Products
Benzylpenicillin Diethylaminoethyl Ester Hydroiodide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Benzylpenicillin Diethylaminoethyl Ester Hydroiodide
Benzylpenicillin Diethylaminoethyl Ester Hydroiodide and Its Significance in Modern Medicinal Chemistry
The compound with the CAS number 808-71-9, known as Benzylpenicillin Diethylaminoethyl Ester Hydroiodide, represents a fascinating intersection of classical antibiotic chemistry and innovative pharmaceutical design. This compound, belonging to the penicillin class of antibiotics, has garnered significant attention in recent years due to its unique structural features and potential therapeutic applications. Understanding its chemical properties, synthesis, and biological activity is crucial for appreciating its role in contemporary medicinal chemistry.
In the realm of antibiotic development, Benzylpenicillin Diethylaminoethyl Ester Hydroiodide stands out for its modified side chain, which enhances its stability and bioavailability. The diethylaminoethyl ester moiety contributes to improved solubility and pharmacokinetic profiles, making it a promising candidate for various therapeutic scenarios. This modification is particularly significant in the context of overcoming resistance mechanisms that have emerged against traditional penicillins.
The hydroiodide salt form of this compound further enhances its pharmacological properties by improving crystallinity and shelf stability. These characteristics make it an attractive option for formulation into injectable solutions and other pharmaceutical preparations. The use of hydroiodide as a counterion is not arbitrary; it is chosen based on its ability to enhance the compound's solubility and reactivity, which are critical factors in drug delivery systems.
Recent research has highlighted the potential of Benzylpenicillin Diethylaminoethyl Ester Hydroiodide in treating multidrug-resistant bacterial infections. Studies have demonstrated its efficacy against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). The unique ester side chain allows for selective binding to bacterial cell wall precursors, inhibiting peptidoglycan synthesis and thereby halting bacterial growth. This mechanism of action is particularly relevant in the face of rising antibiotic resistance rates.
The synthesis of Benzylpenicillin Diethylaminoethyl Ester Hydroiodide involves a multi-step process that requires precise control over reaction conditions. The introduction of the diethylaminoethyl ester group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, reducing the environmental impact while maintaining high standards of quality control.
In clinical settings, the use of Benzylpenicillin Diethylaminoethyl Ester Hydroiodide has been explored in both human and veterinary medicine. Its broad-spectrum activity against common pathogens makes it a valuable tool in treating infections that are difficult to manage with conventional antibiotics. Additionally, its improved pharmacokinetic properties allow for more flexible dosing regimens, enhancing patient compliance and therapeutic outcomes.
The development of novel derivatives based on the core structure of Benzylpenicillin Diethylaminoethyl Ester Hydroiodide continues to be an active area of research. Scientists are investigating modifications that could further enhance its antibacterial activity while minimizing side effects. For instance, exploring alternative ester functionalities or incorporating additional moieties that target specific bacterial enzymes could lead to next-generation antibiotics with improved efficacy.
The role of computational chemistry in optimizing the structure-activity relationships (SAR) of Benzylpenicillin Diethylaminoethyl Ester Hydroiodide cannot be overstated. Molecular modeling techniques allow researchers to predict how structural changes will affect biological activity, enabling faster screening of potential drug candidates. This approach has significantly accelerated the drug discovery process, reducing the time and resources required to bring new antibiotics to market.
Ethical considerations are also paramount in the development and use of antibiotics like Benzylpenicillin Diethylaminoethyl Ester Hydroiodide. The rise of antibiotic resistance underscores the importance of responsible stewardship to ensure these valuable medications remain effective for future generations. Collaborative efforts between academia, industry, and healthcare providers are essential to promote rational antibiotic use and combat resistance.
The future prospects for Benzylpenicillin Diethylaminoethyl Ester Hydroiodide are promising, with ongoing research aimed at expanding its therapeutic applications. Investigating its potential in treating infections caused by emerging pathogens or exploring synergistic combinations with other antimicrobial agents could unlock new treatment strategies. As our understanding of bacterial genetics and biochemistry advances, so too will our ability to develop innovative solutions to global health challenges.
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